molecular formula C14H18N4O4 B585662 4-Hydroxy Trimethoprim-13C3 CAS No. 1391053-67-0

4-Hydroxy Trimethoprim-13C3

Cat. No.: B585662
CAS No.: 1391053-67-0
M. Wt: 309.299
InChI Key: FYJKTYLNKCUCLP-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Trimethoprim-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Trimethoprim, an antibacterial agent that inhibits bacterial dihydrofolate reductase. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Trimethoprim-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Trimethoprim. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Trimethoprim-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Hydroxy Trimethoprim-13C3 has a wide range of scientific research applications, including:

Mechanism of Action

4-Hydroxy Trimethoprim-13C3 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the dihydrofolate reductase enzyme and the folate synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy Trimethoprim-13C3 is unique due to its stable isotope labeling, which allows for precise analytical and research applications. The carbon-13 isotopes provide a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .

Properties

CAS No.

1391053-67-0

Molecular Formula

C14H18N4O4

Molecular Weight

309.299

IUPAC Name

2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1

InChI Key

FYJKTYLNKCUCLP-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N

Synonyms

2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy Trimethoprim-13C3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Trimethoprim-13C3
Reactant of Route 3
Reactant of Route 3
4-Hydroxy Trimethoprim-13C3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxy Trimethoprim-13C3
Reactant of Route 5
Reactant of Route 5
4-Hydroxy Trimethoprim-13C3
Reactant of Route 6
Reactant of Route 6
4-Hydroxy Trimethoprim-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.